molecular formula C16H14Cl2N2O3 B5693763 N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide

N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide

Cat. No. B5693763
M. Wt: 353.2 g/mol
InChI Key: BDLRAMDHYZZZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, commonly known as DMOAE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.

Mechanism of Action

DMOAE inhibits N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide by binding to the active site of the enzyme. The inhibition of this compound leads to the accumulation of acetylated histones, which promotes gene transcription. DMOAE has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3, which are class I this compound.
Biochemical and physiological effects:
DMOAE has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes. DMOAE has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by downregulating the expression of angiogenic genes. Additionally, DMOAE has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMOAE has several advantages for lab experiments. It is a potent inhibitor of N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide and has been shown to be selective for certain HDAC isoforms. DMOAE is also cell-permeable, which allows it to easily enter cells and exert its effects. However, DMOAE has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, DMOAE has not been extensively studied in vivo, and its effects in animal models are not well understood.

Future Directions

There are several future directions for the research on DMOAE. One area of research is the investigation of its effects in animal models. Studies in animal models will provide a better understanding of the long-term effects of DMOAE and its potential as a therapeutic agent. Another area of research is the development of more selective HDAC inhibitors. DMOAE is selective for certain HDAC isoforms, but there is a need for more selective inhibitors that can target specific HDAC isoforms. Additionally, the combination of DMOAE with other therapeutic agents, such as chemotherapy drugs, may provide a more effective treatment for certain diseases.

Synthesis Methods

The synthesis of DMOAE involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxyphenylethylamine in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the imidamide derivative. The final step involves the reaction of the imidamide derivative with sodium hydroxide and 2-methoxyphenol to produce DMOAE.

Scientific Research Applications

DMOAE has been widely used in scientific research for its ability to inhibit N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. This compound play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of this compound by DMOAE leads to the accumulation of acetylated histones, which promotes gene transcription. DMOAE has been used in various studies to investigate the role of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-14-5-3-2-4-10(14)8-15(19)20-23-16(21)12-7-6-11(17)9-13(12)18/h2-7,9H,8H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLRAMDHYZZZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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